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These application notes provide a comprehensive overview of the use of c-Fms kinase

inhibitors in the experimental autoimmune encephalomyelitis (EAE) model, a widely used

preclinical model for multiple sclerosis (MS). The data and protocols are compiled from studies

utilizing various c-Fms inhibitors, offering a detailed guide for researchers investigating the

therapeutic potential of targeting the Colony-Stimulating Factor 1 Receptor (CSF-1R), also

known as c-Fms.

Introduction to c-Fms in EAE
The proto-oncogene c-Fms, the receptor for Colony-Stimulating Factor 1 (CSF-1) and

Interleukin-34 (IL-34), is critically involved in the survival, proliferation, and differentiation of

myeloid cells, including microglia and macrophages.[1][2] In the context of EAE and MS, the

activation of microglia and the infiltration of monocyte-derived macrophages into the central

nervous system (CNS) are key pathological features that contribute to inflammation,

demyelination, and axonal damage.[3][4] Pharmacological inhibition of c-Fms has emerged as

a promising therapeutic strategy to mitigate EAE by depleting or modulating these myeloid cell

populations.[1][5][6]
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Mechanism of Action
Inhibition of c-Fms signaling in the EAE model primarily leads to:

Depletion of Microglia and Macrophages: Treatment with c-Fms inhibitors like PLX5622 and

BLZ945 rapidly and significantly reduces the numbers of microglia and infiltrating

macrophages in the spinal cord.[1][5]

Modulation of Myeloid Cell Phenotype: The remaining microglia/macrophages after treatment

often exhibit a shift towards a more anti-inflammatory and neuroprotective phenotype.[5]

Reduction of CNS Inflammation: By depleting key antigen-presenting cells (APCs) and

sources of pro-inflammatory cytokines, c-Fms inhibition attenuates the overall inflammatory

milieu within the CNS.[1]

Promotion of Remyelination: Studies have shown that c-Fms inhibition can lead to an

increase in the number of mature, myelinating oligodendrocytes in white matter lesions,

suggesting a role in promoting repair.[5]

Quantitative Data Summary
The following tables summarize the quantitative effects of various c-Fms inhibitors on key

parameters in the EAE model.

Table 1: Effect of c-Fms Inhibitors on EAE Clinical Score

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.biorxiv.org/content/10.1101/2020.10.23.352534v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC6380683/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6380683/
https://www.biorxiv.org/content/10.1101/2020.10.23.352534v1.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC6380683/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15145811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor
Animal
Model

Dosing
Regimen

Peak
Clinical
Score
(Treated)

Peak
Clinical
Score
(Control)

Onset of
Action

Referenc
e

PLX5622

(low dose)

C57BL/6J

mice

Prophylacti

c, in chow

Significantl

y lower

than

control

Progressiv

ely

worsened

2 days

after

administrati

on

[5]

PLX5622

(high dose)

C57BL/6J

mice

Prophylacti

c, in chow

Significantl

y lower

than

control

Progressiv

ely

worsened

2 days

after

administrati

on

[5]

PLX5622
C57BL/6J

mice

Therapeuti

c, in chow

(1200

mg/kg)

from Day

14

Attenuated

EAE

symptoms

Progressiv

ely

worsened

Within

days of

treatment

[5]

BLZ945
C57BL/6J

mice

Therapeuti

c, oral

gavage

(200

mg/kg)

from score

~1

Suppresse

d ongoing

EAE

Progressiv

ely

worsened

Not

specified
[1]

BLZ945
C57BL/6J

mice

Therapeuti

c, oral

gavage

(300

mg/kg)

from score

~2

Suppresse

d ongoing

EAE

Progressiv

ely

worsened

Not

specified
[1]

GW2580 Lewis rats Prophylacti

c, oral

Max score

~2.8

Max score

~5

Delayed

onset of

[2]
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administrati

on from -1

DPI

neurologic

al disability

Table 2: Cellular and Pathological Changes with c-Fms Inhibition in EAE

Inhibitor
Effect on
Microglia

Effect on
Macrophag
es

Effect on T-
cells in CNS

Effect on
Demyelinati
on

Reference

PLX5622
Rapid

depletion

Rapid

depletion

Reduced

infiltration
Reduced [3][5]

BLZ945
Profound

depletion

Reduced

numbers

Reduced

numbers of

MOG-specific

T-cells

Not specified [1]

GW2580 Not specified Not specified Not specified Ameliorated [6]

Experimental Protocols
Induction of Chronic EAE in C57BL/6J Mice
This protocol is a standard method for inducing a chronic, non-relapsing form of EAE.[7][8][9]

[10]

Materials:

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis Toxin (PTx)

Phosphate Buffered Saline (PBS)

Female C57BL/6J mice (8-12 weeks old)
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Procedure:

Antigen Emulsion Preparation: Prepare an emulsion of MOG35-55 in CFA. The final

concentration of MOG35-55 is typically 1-2 mg/mL. Ensure a stable emulsion is formed.

Immunization (Day 0): Anesthetize the mice. Subcutaneously inject 100-200 µL of the

MOG35-55/CFA emulsion, typically split over two sites on the flank.

Pertussis Toxin Administration (Day 0 and Day 2): Administer PTx intraperitoneally (i.p.). A

typical dose is 100-200 ng per mouse, administered on the day of immunization (Day 0) and

again 48 hours later (Day 2). The potency of the PTx batch should be considered to ensure

consistent EAE induction.[7][8]

Clinical Scoring: Monitor the mice daily starting from day 7 post-immunization for clinical

signs of EAE. Use a standardized scoring system (see below).

EAE Clinical Scoring Scale:

0: No clinical signs

1: Limp tail

2: Hind limb weakness or paresis

3: Complete hind limb paralysis

4: Hind limb paralysis and forelimb weakness

5: Moribund or dead

Administration of c-Fms Inhibitors
Prophylactic Treatment:

Oral Gavage: As demonstrated with BLZ945, the inhibitor can be administered daily by oral

gavage starting from the day of immunization or a few days prior.[1]
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In Chow: As shown with PLX5622, the inhibitor can be formulated in the animal chow and

provided ad libitum from the start of the experiment.[5]

Therapeutic Treatment:

Oral Gavage or In Chow: Administration can begin after the onset of clinical symptoms (e.g.,

a clinical score of 1 or 2).[1][5] The dose and frequency will depend on the specific inhibitor's

pharmacokinetic properties.

Flow Cytometry Analysis of CNS Infiltrates
Procedure:

Tissue Harvest: At the desired time point, euthanize the mice and perfuse with ice-cold PBS.

CNS Isolation: Dissect the spinal cord and/or brain.

Cell Isolation: Mechanically and enzymatically digest the tissue to create a single-cell

suspension.

Leukocyte Enrichment: Use a density gradient (e.g., Percoll) to enrich for mononuclear cells.

Staining: Stain the cells with fluorescently labeled antibodies against cell surface markers to

identify different immune cell populations (e.g., CD45, CD11b, Ly6C, Ly6G, CD4, CD8).

Analysis: Acquire data on a flow cytometer and analyze to quantify the different cell

populations.

Visualizations
Experimental workflow for EAE induction and treatment.
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Simplified c-Fms signaling pathway and point of inhibition.

Conclusion
The inhibition of c-Fms presents a robust therapeutic strategy for mitigating the clinical and

pathological features of EAE. The depletion of pathogenic microglia and macrophages in the

CNS, coupled with the promotion of a neuroprotective environment, underscores the potential

of c-Fms inhibitors in the treatment of multiple sclerosis. The protocols and data presented here

provide a foundation for researchers to design and execute experiments aimed at further

elucidating the role of c-Fms in neuroinflammation and evaluating novel c-Fms inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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